
3-Chloro-4-fluoro-DL-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-fluoro-DL-phenylalanine: is a synthetic amino acid derivative with the molecular formula C9H9ClFNO2 and a molecular weight of 217.63 g/mol This compound is characterized by the presence of both chlorine and fluorine atoms on the phenyl ring, making it a unique variant of phenylalanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluoro-DL-phenylalanine typically involves the introduction of chlorine and fluorine atoms onto the phenylalanine backbone. One common method is the halogenation of phenylalanine derivatives using appropriate halogenating agents under controlled conditions. For example, the reaction can be carried out using chlorine and fluorine sources in the presence of a catalyst to achieve selective halogenation .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including protection and deprotection of functional groups, to ensure high yield and purity. The reaction conditions are optimized to achieve efficient halogenation while minimizing side reactions. The final product is typically purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-4-fluoro-DL-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The amino acid moiety can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form peptide bonds or other complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides or acyl chlorides. Reaction conditions may involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are commonly used.
Coupling Reactions: Reagents such as carbodiimides (e.g., EDC) or peptide coupling agents (e.g., HATU) are used under mild conditions to form peptide bonds.
Major Products Formed:
Substitution Reactions: Substituted phenylalanine derivatives with various functional groups.
Oxidation and Reduction Reactions: Oxo or amine derivatives of phenylalanine.
Coupling Reactions: Peptide or complex organic structures.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Chloro-4-fluoro-DL-phenylalanine is used as a building block in organic synthesis and peptide chemistry. Its unique halogenated structure allows for the study of halogen effects on chemical reactivity and stability .
Biology: In biological research, this compound is used to investigate the role of halogenated amino acids in protein structure and function. It serves as a model compound for studying enzyme-substrate interactions and protein folding .
Medicine: Its halogenated structure may enhance the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Wirkmechanismus
The mechanism of action of 3-Chloro-4-fluoro-DL-phenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting biomolecules. The presence of chlorine and fluorine atoms can affect the electronic properties and steric interactions within the protein, leading to changes in its activity and stability .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can act as an inhibitor of enzymes that interact with phenylalanine or its derivatives.
Protein Folding: The halogenated amino acid can influence protein folding pathways, potentially leading to altered protein conformations and functions.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-DL-phenylalanine: This compound has a chlorine atom on the phenyl ring but lacks the fluorine atom.
3-Chloro-2-fluoro-DL-phenylalanine: Similar to 3-Chloro-4-fluoro-DL-phenylalanine, but with the fluorine atom in a different position on the phenyl ring.
Uniqueness: this compound is unique due to the specific positioning of both chlorine and fluorine atoms on the phenyl ring. This unique structure imparts distinct electronic and steric properties, making it valuable for studying the effects of halogenation on amino acids and proteins .
Eigenschaften
IUPAC Name |
2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSQVYFGAKUAFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395656 |
Source


|
| Record name | 3-Chloro-4-fluoro-DL-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7731-00-2 |
Source


|
| Record name | 3-Chloro-4-fluoro-DL-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
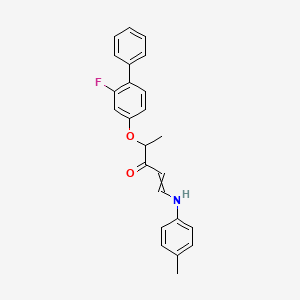
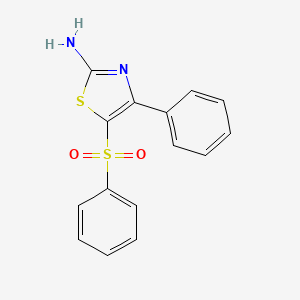
![1-[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1307963.png)

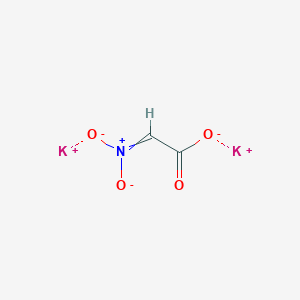
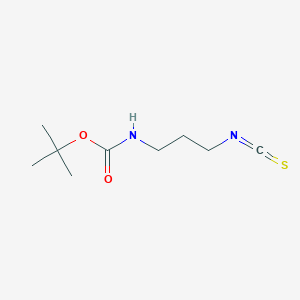
![2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B1307977.png)
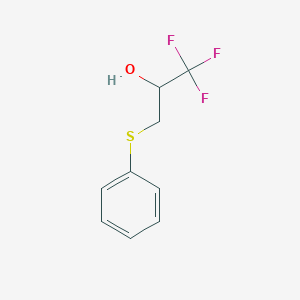
![2-[3-Oxo-2-[[4-(trifluoromethyl)phenyl]methylidene]-1,4-benzothiazin-4-yl]acetic acid](/img/structure/B1307982.png)
![4-{[(E)-2-furylmethylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1307995.png)
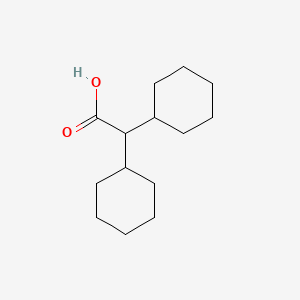
![(E)-1-[3,4-dihydro-2(1H)-isoquinolinyl]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1308005.png)
![3-phenylacrylaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1308006.png)

